(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a piperidine ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized from 2-ethylpyridine through hydrogenation.
Formation of the Propenone Linker: The propenone linker is formed through a Claisen-Schmidt condensation reaction between the benzodioxole aldehyde and the piperidine ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Claisen-Schmidt condensation and employing catalytic hydrogenation for the piperidine ring synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linker.
Reduction: Reduction reactions can target the carbonyl group in the propenone linker.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions. The pathways involved can vary depending on the specific application, such as inhibiting a particular enzyme in a therapeutic context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the ethyl group on the piperidine ring.
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
The presence of the ethyl group on the piperidine ring in (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C17H21NO3 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-ethylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H21NO3/c1-2-14-5-3-4-10-18(14)17(19)9-7-13-6-8-15-16(11-13)21-12-20-15/h6-9,11,14H,2-5,10,12H2,1H3/b9-7+ |
InChI Key |
ADJWCEUZWLVOAZ-VQHVLOKHSA-N |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCC1CCCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 |
solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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